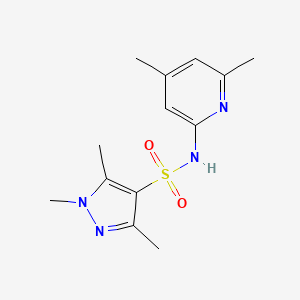
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide, also known as DMP or DMP-777, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 acts as an inhibitor of CAIX by binding to its active site and preventing its catalytic activity. CAIX inhibition leads to a decrease in extracellular pH, which in turn reduces tumor growth and metastasis. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 also inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-association, leading to a reduction in neurotoxicity.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has been shown to have various biochemical and physiological effects, including its role as an inhibitor of CAIX and amyloid-beta peptide aggregation. Inhibition of CAIX leads to a decrease in tumor growth and metastasis, while inhibition of amyloid-beta peptide aggregation leads to a reduction in neurotoxicity. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has several advantages for lab experiments, including its ease of synthesis, stability, and specificity for CAIX and amyloid-beta peptide aggregation. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 research, including its optimization as a CAIX inhibitor for cancer therapy, its potential use as a therapeutic agent for Alzheimer's disease, and its development as a diagnostic tool for CAIX overexpression in cancer. Further studies are also needed to investigate its potential toxicity and optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 can be synthesized using various methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with 1,3,5-trimethylpyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has been extensively studied for its potential therapeutic applications, including its role as an inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer. CAIX inhibition has been shown to reduce tumor growth and metastasis in preclinical studies, making N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 a promising candidate for cancer therapy. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has also been studied for its potential role in treating neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-8-6-9(2)14-12(7-8)16-20(18,19)13-10(3)15-17(5)11(13)4/h6-7H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNKXNDZZWCFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NS(=O)(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
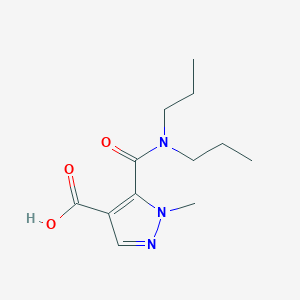

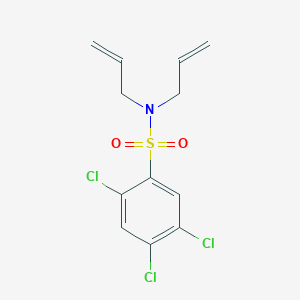
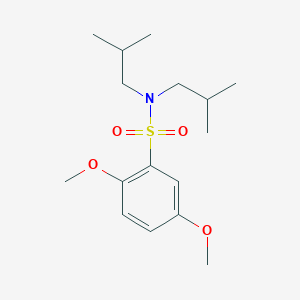
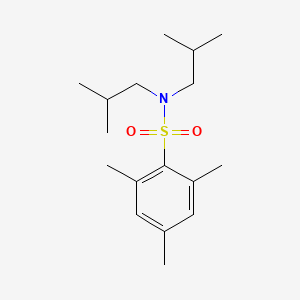


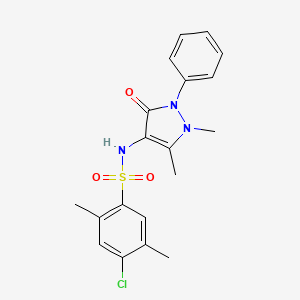
![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)